Diheptyl 7,7'-sulfinyldiheptanoate

Description

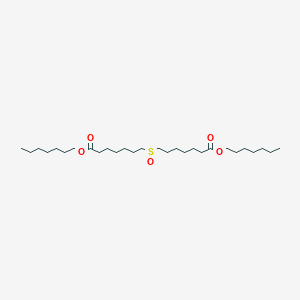

Diheptyl 7,7'-sulfinyldiheptanoate is a sulfur-containing diester characterized by a central sulfinyl group (S=O) bridging two heptanoate moieties, each esterified with heptyl alcohol. This structure confers unique physicochemical properties, including chirality at the sulfinyl center, which may influence reactivity, solubility, and biological interactions.

Properties

CAS No. |

61549-06-2 |

|---|---|

Molecular Formula |

C28H54O5S |

Molecular Weight |

502.8 g/mol |

IUPAC Name |

heptyl 7-(7-heptoxy-7-oxoheptyl)sulfinylheptanoate |

InChI |

InChI=1S/C28H54O5S/c1-3-5-7-11-17-23-32-27(29)21-15-9-13-19-25-34(31)26-20-14-10-16-22-28(30)33-24-18-12-8-6-4-2/h3-26H2,1-2H3 |

InChI Key |

ICWAYZZVJUXLKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)CCCCCCS(=O)CCCCCCC(=O)OCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diheptyl 7,7’-sulfinyldiheptanoate typically involves the esterification of heptanoic acid derivatives with heptyl alcohol in the presence of a sulfur-containing reagent. The reaction is catalyzed by sulfuric acid, which facilitates the formation of the ester bonds . The process can be carried out in a semibatch reactor under isothermal conditions to ensure a high yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of Diheptyl 7,7’-sulfinyldiheptanoate follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Diheptyl 7,7’-sulfinyldiheptanoate undergoes various chemical reactions, including:

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids

Reduction: Lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amides, thioesters

Scientific Research Applications

Diheptyl 7,7’-sulfinyldiheptanoate has several applications in scientific research:

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester and sulfide functionalities.

Industry: Utilized as a plasticizer in the production of flexible polymers and as a lubricant additive.

Mechanism of Action

The mechanism of action of Diheptyl 7,7’-sulfinyldiheptanoate involves its interaction with molecular targets through its ester and sulfide groups. The ester groups can undergo hydrolysis to release heptanoic acid derivatives, which may exert biological effects. The sulfide group can be oxidized to sulfoxides or sulfones, which can interact with cellular components and modulate biochemical pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Sulfinyl vs. Sulfonyl Derivatives

The sulfinyl group in Diheptyl 7,7'-sulfinyldiheptanoate distinguishes it from sulfonyl-bridged compounds like 4,4'-sulfonyldiphenol (, Chart 1B). Key differences include:

- Oxidation State : Sulfinyl (S⁺=O) vs. sulfonyl (S⁶⁺=O₂).

- Electron Effects : Sulfonyl groups are stronger electron-withdrawing groups, enhancing stability but reducing nucleophilicity compared to sulfinyl analogs.

- Chirality : The sulfinyl group introduces a stereogenic center, absent in sulfonyl derivatives, which may affect enantioselective applications .

Ester Chain Length and Central Group Variations

- Diheptyl Phthalate (CAS 3648-21-3): A diester with aromatic phthalic acid as the central group. Compared to this compound: Hydrophobicity: Longer heptyl chains in both compounds increase lipophilicity. Applications: Phthalates are widely used as plasticizers, whereas sulfinyl esters may serve specialized roles in asymmetric synthesis or pharmaceuticals due to chirality .

- Paclitaxel Analogs (): While structurally distinct, variations in ester chain length (e.g., propyl, butyl, pentyl) highlight how chain length impacts solubility and metabolic stability—a factor relevant to this compound’s heptyl groups .

Physicochemical and Functional Properties

Table 1: Comparative Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.